ethyl 2-[{[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a difluoromethyl group, a dihydrocyclopenta[c]pyrazole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the difluoromethylated pyrazole and the subsequent coupling with the thiazole ring. The difluoromethylation process is typically achieved via radical reactions, which are known for their efficiency in introducing difluoromethyl groups into heterocycles .
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency of the difluoromethylation step, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form strong interactions with biological targets, potentially leading to significant biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[{2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[{2-[3-(CHLOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The presence of the difluoromethyl group in ETHYL 2-[{2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETYL}(PROPYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE distinguishes it from similar compounds. This group enhances the compound’s stability and reactivity, making it more suitable for various applications in research and industry .
Properties
Molecular Formula |
C19H24F2N4O3S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetyl]-propylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H24F2N4O3S/c1-4-9-24(19-22-11(3)16(29-19)18(27)28-5-2)14(26)10-25-13-8-6-7-12(13)15(23-25)17(20)21/h17H,4-10H2,1-3H3 |
InChI Key |
ONPXVPXWVJGDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)CN2C3=C(CCC3)C(=N2)C(F)F |
Origin of Product |
United States |
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